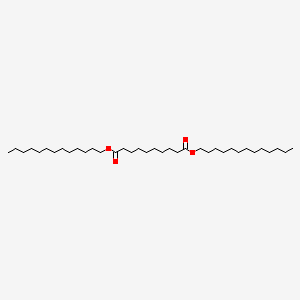

Ditridecyl sebacate

Description

Properties

CAS No. |

2741-62-0 |

|---|---|

Molecular Formula |

C36H70O4 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

ditridecyl decanedioate |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-35(37)31-27-23-19-20-24-28-32-36(38)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |

InChI Key |

DNWILILLQPIREP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for Ditridecyl Sebacate

Esterification Reaction Kinetics and Thermodynamics

The esterification of sebacic acid with tridecyl alcohol is a reversible reaction. The forward reaction is the formation of the ester, while the reverse reaction is its hydrolysis. The kinetics of such esterification reactions are generally influenced by several factors, including the concentrations of the reactants (sebacic acid and tridecyl alcohol), the concentration of the catalyst, and the temperature.

The reaction rate is typically proportional to the concentrations of the carboxylic acid and the alcohol. In many cases, the reaction follows second-order kinetics. researchgate.net The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which indicates that the rate increases with temperature. However, excessively high temperatures can lead to side reactions and degradation of the product.

Catalytic Systems in Diester Synthesis and Their Mechanistic Insights

Catalysts are crucial for accelerating the rate of esterification, which is otherwise extremely slow. orientjchem.org A variety of catalytic systems can be employed for the synthesis of diesters like ditridecyl sebacate (B1225510).

Homogeneous Catalysts:

Mineral Acids: Strong protic acids like sulfuric acid and p-toluenesulfonic acid (PTSA) are traditional and effective catalysts. orientjchem.org

Organometallic Compounds: Tetraalkyl titanates, such as tetrabutyl titanate, are widely used industrial catalysts for esterification. rsc.orggoogle.com They are effective at high temperatures and can lead to high conversion rates. researchgate.net The catalytic cycle for titanate esters involves coordination of the catalyst to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. This is followed by a series of ligand exchange and proton transfer steps that ultimately release the ester and water, regenerating the catalytic species.

Heterogeneous (Solid Acid) Catalysts:

Ion-Exchange Resins: Acidic resins like Amberlyst-15 are effective and offer the advantage of easy separation from the reaction mixture.

Zeolites and Metal Phosphates: Crystalline materials like HZSM-5 and amorphous solids such as zirconium titanium phosphate (B84403) have demonstrated high catalytic activity in diester synthesis. tandfonline.comtandfonline.com Their porous structure and acidic sites facilitate the reaction.

Mechanism of Acid Catalysis: In acid catalysis, a proton (H⁺) from the catalyst protonates the carbonyl oxygen of the sebacic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the tridecyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to yield the ester and regenerate the acid catalyst. This process occurs sequentially for both carboxylic acid groups on the sebacic acid molecule.

Optimization of Reaction Parameters for Yield and Purity in Ditridecyl Sebacate Production

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. Methodologies like Response Surface Methodology (RSM) and factorial design are often employed to find the optimal conditions for similar esterification processes. researchgate.netresearchgate.net

Key Parameters for Optimization:

| Parameter | Effect on Reaction | Typical Optimized Conditions |

| Temperature | Increases reaction rate and helps remove water. Excessively high temperatures can cause side reactions (e.g., dehydration of alcohol, product degradation) and discoloration. google.comgoogle.com | Typically ranges from 130°C to 250°C. For titanate catalysts, temperatures are often in the 150°C to 220°C range. |

| Molar Ratio | Using an excess of one reactant (usually the alcohol) can shift the equilibrium to favor product formation. However, a large excess complicates purification and increases cost. researchgate.net | An alcohol-to-diacid molar ratio slightly above the stoichiometric 2:1 is common, for instance, 2.5:1. tandfonline.com |

| Catalyst Concentration | Higher catalyst concentration generally increases the reaction rate. However, it can also promote side reactions and may lead to issues with product color and purification. researchgate.net | Typically 0.1% to 1.0% by weight of the reactants. |

| Pressure/Vacuum | Applying a vacuum is a critical parameter for effectively removing water, which drives the reaction to completion. | The reaction may start at atmospheric pressure and then a vacuum (e.g., down to 100 Pa) is gradually applied as the reaction proceeds. google.comgoogle.com |

| Reaction Time | Sufficient time must be allowed for the reaction to reach equilibrium or completion. Optimization aims to minimize time to increase throughput. orientjchem.orgresearchgate.net | Can range from a few hours to over 24 hours, depending on other conditions. |

Post-reaction, purification steps are necessary. These typically involve neutralizing any remaining acid catalyst, washing with water to remove salts and unreacted alcohol, and finally, distillation under high vacuum to remove impurities and isolate the high-purity this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. Several of these principles can be applied to the synthesis of this compound.

Use of Heterogeneous Catalysts: Replacing corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid with solid acid catalysts is a key green strategy. Solid acids like zeolites, functionalized silicas, or ion-exchange resins can be easily filtered from the reaction mixture and potentially reused, reducing waste and simplifying purification. tandfonline.comtandfonline.com

Solvent-Free Synthesis: Conducting the reaction "neat" or solvent-free, where the reactants themselves form the reaction medium, eliminates the need for potentially toxic and volatile organic solvents like toluene. tubitak.gov.trorientjchem.org This reduces waste, lowers costs, and improves process safety. Solvent-free esterifications of sebacic acid have been successfully demonstrated. orientjchem.orgnih.gov

Atom Economy: The direct esterification of sebacic acid with tridecyl alcohol has a high theoretical atom economy, as the only by-product is water. Maximizing conversion and yield ensures that this high atom economy is realized in practice.

Renewable Feedstocks: Sebacic acid can be derived from castor oil, a renewable resource. orientjchem.org This makes this compound a potentially bio-based product, reducing reliance on fossil fuels.

Enzymatic Catalysis: The use of enzymes, particularly lipases like Novozym 435, as catalysts offers a highly selective and mild alternative. nih.gov Enzymatic reactions can often be run at lower temperatures and under neutral pH conditions in solvent-free systems, reducing energy consumption and by-product formation. nih.govacs.org

By integrating these green chemistry approaches, the industrial production of this compound can be made more sustainable and economically favorable.

Ditridecyl Sebacate As a Polymer Additive: Mechanisms of Interaction

Fundamental Mechanisms of Plasticization within Polymer Matrices

Plasticizers are incorporated into the amorphous regions of a polymer, leaving the crystalline structures largely unaffected. kinampark.com Their primary role is to decrease the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. 182.160.97researchgate.net This enhancement in flexibility is explained by several widely accepted theories that describe the interaction between the plasticizer and polymer molecules.

Lubricity Theory: This theory posits that the rigidity in polymers arises from intermolecular friction between polymer chains. kinampark.com When heated, the plasticizer molecules diffuse into the polymer matrix and act as lubricants, shielding the polymer chains from one another. kinampark.comsolgreen.com.my This reduces the cohesive forces (like van der Waals forces) between the chains, allowing them to slide past each other more easily and preventing the reformation of a rigid network. solgreen.com.myresearchgate.net

Gel Theory: According to this model, a plasticized polymer exists in an intermediate state between a solid and a liquid, forming a three-dimensional gel-like network held together by weak secondary forces between the polymer and the plasticizer. solgreen.com.myspecialchem.com These attachments are easily overcome by external stress, which accounts for the material's ability to flex and elongate. solgreen.com.myrsc.org

These mechanisms collectively explain how the addition of a plasticizer transforms a hard, brittle polymer into a softer, more ductile material. 182.160.97researchgate.net

Theoretical Models Explaining Ditridecyl Sebacate's Influence on Polymer Chain Mobility

The influence of ditridecyl sebacate (B1225510) on polymer chain mobility is best explained through the lens of the free volume and lubricity theories. Due to its substantial molecular size and long aliphatic side chains, this compound is highly effective at increasing the space between polymer chains.

The Free Volume Theory is central to understanding its action. researchgate.netrsc.org The large tridecyl ester groups act as spacers, physically separating the polymer chains. This separation disrupts the close packing of the polymer, creating a significant increase in the available free volume. researchgate.net With more free volume, polymer segments have greater freedom to move and rotate, which is the microscopic basis for the macroscopic increase in flexibility and the observed decrease in the polymer's glass transition temperature. rsc.org

The Lubricity Theory also provides a valuable framework. solgreen.com.my The long, non-polar alkyl chains of this compound effectively shield the polar interactions between polymer chains, such as those in Polyvinyl Chloride (PVC). kinampark.comsolgreen.com.my This shielding action reduces the intermolecular friction and cohesive energy density, allowing the polymer chains to glide past one another with less resistance. researchgate.net While these classical theories provide a good phenomenological description, it is understood that a dynamic equilibrium exists where plasticizer molecules continuously associate and dissociate with the polymer chains. kinampark.com Modern computational models, such as molecular dynamics simulations, are now used to provide a more detailed, atomic-level understanding of these interactions and predict plasticizer performance based on chemical structure. mcmaster.caresearchgate.net

Intermolecular Interactions and Compatibilization Phenomena in Polymer-Ditridecyl Sebacate Systems

For a plasticizer to be effective, it must be compatible with the host polymer; that is, it must form a stable, homogeneous mixture without phase separation. 182.160.97 This compatibility is governed by the nature and strength of the intermolecular interactions between the plasticizer and the polymer molecules. wikipedia.orgresearchgate.net

The this compound molecule possesses polar ester groups (-COO-) and large, non-polar alkyl chains. The compatibility with a given polymer depends on a balance of these polar and non-polar characteristics. 182.160.97 In polar polymers like PVC, the primary interaction involves the dipole-dipole forces between the carbonyl group of the sebacate's ester linkage and the carbon-chlorine (C-Cl) dipole of the PVC chain. researchgate.net These interactions effectively replace some of the stronger, rigidifying intermolecular attractions between the PVC chains themselves, leading to plasticization. 182.160.97

The concept of solubility parameters is often used to predict compatibility. wikipedia.org For a plasticizer and polymer to be miscible, their solubility parameters should be closely matched. nih.gov Sebacate esters generally show good compatibility with a range of polymers, including PVC and synthetic rubbers like nitrile rubber. wikipedia.orgatamanchemicals.com

Compatibilization refers to the process of creating a stable blend of otherwise immiscible materials. numberanalytics.com While this compound is typically chosen for its inherent compatibility with specific polymers, the principles of compatibilization are relevant. A well-matched plasticizer like this compound improves the interfacial adhesion within the polymer matrix, leading to a finer, more uniform morphology. nih.gov This prevents phenomena like plasticizer "bleeding" or migration to the surface and ensures that the mechanical properties of the final product are stable and consistent. 182.160.97researchgate.net

Impact of this compound on Polymer Network Formation and Crosslinking Dynamics

In many applications, particularly with elastomers, polymers are chemically crosslinked to form a three-dimensional network structure that imparts elasticity and strength. mdpi.com Plasticizers like this compound are often added to these formulations to modify properties such as hardness and low-temperature flexibility. wikipedia.org

The primary function of this compound in a crosslinked system is to enhance the mobility of the chain segments located between the crosslinks. xlynxmaterials.com This increased mobility allows the network to deform more easily under stress, resulting in a lower modulus and increased flexibility. xlynxmaterials.com For example, in crosslinked nitrile rubber (NBR) used for seals and hoses, sebacate esters are employed to improve low-temperature performance without compromising the structural integrity provided by the crosslinks. kinampark.comgoogle.com The plasticizer molecules effectively lubricate the crosslinked network, allowing it to remain flexible even at temperatures where the unplasticized polymer would become brittle. The choice and concentration of the crosslinking agent itself significantly affects the final properties, and the interplay between the plasticizer and the crosslinker is crucial for achieving the desired performance balance. imist.manih.gov

Comparative Analysis of Plasticization Efficacy Across Diverse Polymer Types

The effectiveness of a plasticizer is measured by its ability to modify the properties of a polymer and is highly dependent on the polymer type. wikipedia.org this compound, as a member of the sebacate ester family, is known for providing excellent low-temperature flexibility and good compatibility with various polymers, particularly when compared to other common plasticizer classes like phthalates and adipates. sci-hub.sewikipedia.org

In Polyvinyl Chloride (PVC): PVC is one of the most widely plasticized polymers. sci-hub.sewikipedia.org While phthalates have historically been the standard, sebacates are used in applications demanding superior low-temperature performance. nih.govatamanchemicals.com Research on dibutyl sebacate (DBS), a shorter-chain analogue of this compound, demonstrates superior performance in key areas compared to conventional phthalates. For instance, PVC plasticized with DBS shows minimal plasticizer migration and higher elongation at break than formulations with di-2-ethylhexyl phthalate (B1215562) (DEHP). nih.govresearchgate.netnih.gov this compound, with its higher molecular weight, would be expected to offer even lower volatility and migration resistance than DBS. 182.160.97

Table 1: Comparative Performance of Dibutyl Sebacate (DBS) vs. Conventional Phthalates in PVC

This table presents data for Dibutyl Sebacate (DBS) as a representative sebacate ester to illustrate the typical performance advantages of this class of plasticizers over traditional phthalates in PVC applications. Data is sourced from research on DBS-plasticized PVC.

| Property | PVC with Dibutyl Sebacate (DBS) | PVC with Di-2-ethylhexyl phthalate (DEHP) | PVC with Di-2-ethylhexyl terephthalate |

| Breaking Stress (MPa) | 15.7 researchgate.netnih.gov | Lower Performance researchgate.netnih.gov | Lower Performance researchgate.netnih.gov |

| Elongation (%) | 350 researchgate.netnih.gov | Lower Performance researchgate.netnih.gov | Lower Performance researchgate.netnih.gov |

| Shore A Hardness | 80.2 researchgate.netnih.gov | Comparable researchgate.netnih.gov | Comparable researchgate.netnih.gov |

| Plasticizer Migration (%) | 12.78 (after 28 days) researchgate.netnih.gov | Higher Migration nih.gov | Higher Migration researchgate.netnih.gov |

In Synthetic Rubbers (Elastomers): Sebacate esters provide excellent compatibility with polar elastomers like nitrile rubber (NBR) and neoprene. wikipedia.orgatamanchemicals.com In these applications, they are valued for imparting superior low-temperature properties and good oil resistivity. wikipedia.org For example, dioctyl sebacate (DOS) is used in NBR compositions for components like charging rollers. kinampark.com Compared to general-purpose processing oils like paraffinic or naphthenic oils, sebacate esters provide a much greater reduction in the glass transition temperature, significantly improving low-temperature flexibility. hallstarindustrial.comresearchgate.net

In Polyolefins: Plasticizing non-polar, crystalline polymers like polypropylene (B1209903) (PP) is more challenging due to poor compatibility. 182.160.97researchgate.net However, certain high-molecular-weight esters, including sebacates like dioctyl sebacate (DOS), have been shown to be effective plasticizers for polyolefin blends, such as polypropylene/EPDM (ethylene propylene (B89431) diene monomer) thermoplastic elastomers. hallstarindustrial.comgoogle.com In these systems, dimerate esters, which are even larger molecules, have demonstrated marked improvements in heat aging performance (lower weight loss and hardness change) compared to DOS. google.com

Ditridecyl Sebacate in Advanced Lubrication Science

Tribological Mechanisms of Action as a Lubricant Basestock Component

The effectiveness of ditridecyl sebacate (B1225510) as a lubricant basestock is rooted in its distinct molecular structure. Comprising a central sebacic acid core with two long, linear tridecyl alcohol chains, the molecule exhibits inherent properties beneficial for lubrication. vulcanchem.com

Key characteristics of synthetic esters like DTDS include:

Polarity : The ester functional groups (-COO-) introduce polarity to the molecule. youtube.com This polarity promotes adhesion to positively charged metal surfaces, forming a persistent lubricating film that reduces friction and wear even under static conditions or during start-up, before a full hydrodynamic film is established. youtube.com

High Viscosity Index (VI) : Synthetic esters typically possess a high VI, meaning their viscosity changes less with temperature fluctuations compared to conventional mineral oils. cnlubricantadditive.comprecisionlubrication.com This ensures reliable lubricating performance across a broad operating temperature range, providing sufficient film thickness at high temperatures and good flowability at low temperatures. cnlubricantadditive.cominsightsociety.org

Thermal and Oxidative Stability : The saturated hydrocarbon chains and the inherent stability of the ester linkage contribute to excellent resistance to thermal breakdown and oxidation at high temperatures. cnlubricantadditive.commascherpa.it This minimizes the formation of sludge and varnish, which can impede component movement and oil flow, ensuring cleaner operation and longer lubricant life. machinerylubrication.com

Low Volatility : Compared to mineral oils of similar viscosity, synthetic esters like DTDS have lower volatility, which translates to higher flash points and reduced evaporation loss at elevated temperatures. cnlubricantadditive.commachinerylubrication.com This is critical in high-temperature applications such as jet engines and industrial ovens to maintain lubricant volume and performance. ikvlubricants.com

These properties allow DTDS to function effectively under various lubrication regimes, from hydrodynamic, where a thick fluid film separates surfaces, to boundary conditions, where the film is thin and surface-to-surface contact is possible.

Formulation Science of Ditridecyl Sebacate-Containing Lubricant Blends

This compound is a versatile component in lubricant formulation, used both as a primary basestock and as a performance-enhancing co-base stock in blends. machinerylubricationindia.comcnlubricantadditive.com As an API Group V fluid, it is often combined with other base oils, such as Group IV polyalphaolefins (PAOs) or Group III highly refined mineral oils, to achieve a synergistic balance of properties. machinerylubrication.commachinerylubricationindia.comcnlubricantadditive.com

The primary roles of DTDS in lubricant blends include:

Additive Solvency : PAOs, being non-polar hydrocarbons, have limited ability to dissolve polar additives. epo.org The inherent polarity and solvency of esters like DTDS are crucial for solubilizing and dispersing performance additives such as anti-wear agents, detergents, and antioxidants, ensuring they remain suspended and active within the lubricant. youtube.comcnlubricantadditive.com

Deposit Control : The excellent solvency of esters helps to dissolve and clean away potential deposits and varnish that may form during operation, leading to cleaner components and longer equipment life. machinerylubrication.comikvlubricants.com

Seal Compatibility : The addition of esters can help swell and recondition elastomer seals, preventing leaks that might occur when using purely synthetic hydrocarbon base oils that can cause seals to shrink. google.com

Enhanced Lubricity and Low-Temperature Performance : Blending DTDS can improve the lubricity and the low-temperature fluidity of a formulation, which is particularly beneficial in creating high-performance engine oils, gear oils, and hydraulic fluids. cnlubricantadditive.comikvlubricants.com

The concentration of esters in fully synthetic motor oils formulated with PAO can range from 5% to 25%, depending on the desired properties. ikvlubricants.com Formulations for high-performance greases have also utilized di(tridecyl) sebacate as the base fluid, combined with thickeners and a complex additive package to ensure stability at high temperatures.

Table 1: Example of a High-Performance Lubricant Formulation Concept This table illustrates a conceptual formulation for a high-performance engine oil, highlighting the role of different components, including a diester like this compound.

| Component | Type | Purpose | Typical Weight % |

| Base Oil | Group IV Polyalphaolefin (PAO) | Primary synthetic base fluid, excellent VI and thermal stability. | 60 - 80% |

| Co-Base Oil | This compound (Group V Ester) | Improves additive solvency, enhances lubricity, controls deposits. | 5 - 20% |

| Additive Package | Dispersant/Inhibitor (e.g., containing Zinc dithiophosphate) | Provides anti-wear, antioxidant, and detergent properties. google.com | 5 - 15% |

| Additive | Viscosity Index Improver | Further improves viscosity-temperature characteristics. | 1 - 10% |

| Additive | Pour Point Depressant | Enhances low-temperature fluidity. | 0.1 - 1% |

| Additive | Seal Swell Agent | Ensures compatibility with elastomeric seals. google.com | 0.5 - 5% |

Note: This table is for illustrative purposes and does not represent a specific commercial formulation. Actual concentrations vary based on the intended application and performance requirements.

Mechanisms of Boundary Film Formation and Friction Reduction

Under conditions of high load and/or low speed, the fluid film of a lubricant can become too thin to prevent surface-to-surface contact, leading to a boundary lubrication regime. In this regime, friction and wear are controlled by physicochemical interactions between the lubricant and the sliding surfaces.

For ester lubricants like this compound, the formation of a protective boundary film is a complex, multi-step process:

Adsorption : The polar ester groups are attracted to and adsorb onto the metal surfaces, forming an initial, physically bonded layer. This layer provides a degree of lubricity and wear protection. youtube.com

Tribochemical Reactions : The high local temperatures and pressures generated at the contact points of surface asperities, combined with the catalytic action of freshly exposed metal, can initiate chemical reactions. For esters, this can involve decomposition through mechanisms like hydrolysis or oxidation. researchgate.netresearchgate.net Studies on a similar ester, di(2-ethylhexyl) sebacate (DEHS), show that interaction with an iron surface can lead to decarboxylation reactions, forming free radicals. researchgate.net

Friction Polymer Formation : The reactive molecules and free radicals generated during tribochemical degradation can polymerize on the friction surface. researchgate.netresearchgate.net This process forms a durable, high-molecular-weight film often referred to as a "friction polymer". researchgate.netaip.org This film acts as a sacrificial layer, shearing in preference to the underlying metal and thus reducing friction and preventing severe wear. aip.org

Film Composition : Analysis of wear particles and friction tracks from ester lubricants indicates the formation of organometallic compounds and metal oxides within the boundary film, suggesting a complex composition of the protective layer. aip.org In some cases, C-O-Fe bonds have been identified, confirming the chemical reaction between the ester and the iron surface. aip.org

The continuous formation and replenishment of this tribofilm at contact points is essential for effective boundary lubrication, and the chemical nature of this compound makes it highly effective at facilitating this protective mechanism.

Degradation Pathways and Stability Studies of Ditridecyl Sebacate

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation involves the cleavage of the ester bonds in ditridecyl sebacate (B1225510), yielding sebacic acid and tridecyl alcohol. This reaction is typically catalyzed by the presence of strong acids or alkalis. vulcanchem.comsurfactant.top Under neutral pH conditions (pH 5-9), ditridecyl sebacate is considered stable. vulcanchem.com

The insolubility of this compound in water is a significant factor affecting its hydrolysis rate in aqueous environments. vulcanchem.comsurfactant.top The reaction primarily occurs at the interface between the organic and aqueous phases.

Table 1: General Factors Influencing Hydrolytic Degradation of Diesters

| Factor | Effect on Hydrolysis Rate |

|---|---|

| pH | Increased rate in strongly acidic or alkaline conditions. vulcanchem.comsurfactant.top |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Catalysts | Presence of acids, bases, or enzymes can accelerate hydrolysis. |

| Solubility | Low water solubility limits the reaction to the phase interface. vulcanchem.com |

Oxidative Degradation Pathways and Inhibition Strategies

Oxidative degradation of this compound, particularly at elevated temperatures, is a significant consideration in its application as a lubricant. The process is generally understood to proceed via a radical chain mechanism. researchgate.net This involves the formation of organic free radicals that react with oxygen to produce peroxy radicals and hydroperoxides. researchgate.net These reactive species can then undergo further reactions, leading to the formation of a variety of degradation products, including alcohols, acids, and monoesters. researchgate.net

Studies on similar diesters, such as di-2-ethylhexyl sebacate (DEHS), have identified the primary degradation products as the corresponding alcohol and monoester. researchgate.net Further oxidation can lead to the formation of higher molecular weight compounds through polymerization, which can increase the viscosity of the lubricant. researchgate.netresearchgate.net

Inhibition of oxidative degradation is crucial for extending the service life of lubricants. This is typically achieved through the addition of antioxidants. Hindered amine light stabilizers (HALS) are one class of additives known to suppress photodegradation. google.com Other strategies may involve the use of various chemical compounds that can scavenge free radicals or decompose hydroperoxides.

Thermal Degradation Profiles and Decomposition Product Analysis

Thermal degradation occurs when this compound is subjected to high temperatures, leading to the breaking of chemical bonds. The thermal stability of this compound is notable, with a decomposition temperature generally above 250°C. vulcanchem.com Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of materials by measuring weight loss as a function of temperature. cabidigitallibrary.orgwustl.eduinfinitiaresearch.com TGA can determine the onset temperature of decomposition and provide information about the degradation process. cabidigitallibrary.orgwustl.eduinfinitiaresearch.com

For similar ester-based lubricants, thermal degradation can lead to the formation of a complex mixture of products. researchgate.net Analysis of the decomposition products of diesters often reveals the formation of carboxylic acids and olefins resulting from the cleavage of the ester bond. researchgate.net For instance, the thermal degradation of pentaerythritol (B129877) esters, another type of ester-based lubricant, primarily yields carboxylic acids. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying these volatile and semi-volatile decomposition products. researchgate.net

Table 2: Thermal Properties of this compound

| Property | Value/Range | Method/Standard |

|---|---|---|

| Decomposition Temperature | >250°C vulcanchem.com | TGA googleapis.com |

| Flash Point | >150°C (closed cup) vulcanchem.com | ISO 2719 vulcanchem.com |

Microbiological and Biotic Degradation Mechanisms

This compound is classified as readily biodegradable. vulcanchem.com The primary mechanism of biotic degradation is enzymatic hydrolysis, carried out by microorganisms that possess enzymes such as lipases and esterases. mdpi.comcsic.es These enzymes catalyze the cleavage of the ester bonds, breaking down the large diester molecule into sebacic acid and tridecyl alcohol. vulcanchem.comscbt.com These smaller molecules can then be further metabolized by microorganisms. scbt.com

The ability of microorganisms to degrade diesters is widespread. asm.org Studies have shown that various fungi and bacteria can utilize diesters as a sole carbon source. asm.org For example, research on a range of diesters demonstrated that many are readily biodegraded by pure bacterial and fungal cultures. scbt.com The rate of biodegradation can be influenced by the chemical structure of the ester, such as the length of the alkyl chains. asm.org

The process of microbial degradation of plastics and similar organic compounds generally involves several stages: biodeterioration, biofragmentation, assimilation, and mineralization. csic.es Initially, microbial activity alters the surface properties of the material, followed by the enzymatic breakdown into smaller fragments. These fragments are then assimilated by the microorganisms and ultimately mineralized into carbon dioxide, water, and biomass. csic.es

Environmental Fate and Transformation Processes

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. Its high log Kow (octanol-water partition coefficient) of 8.2 suggests a strong tendency to adsorb to organic matter in soil and sediment, which in turn affects its mobility and bioavailability. vulcanchem.com

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. googleapis.com Diesters like this compound contain functional groups that can absorb light at wavelengths greater than 290 nm, making them potentially susceptible to direct photolysis. atamanchemicals.com However, the kinetics of this process for this compound are not well-documented in the available search results. The effectiveness of UV absorbers can be diminished if they migrate or volatilize from the substrate. googleapis.com The degradation of some plastic materials can be initiated by light radiation. googleapis.com

Due to its hydrophobic nature and low water solubility, this compound is expected to have low mobility in soil. atamanchemicals.com It will preferentially partition to soil organic matter and sediment. This adsorption process significantly influences its environmental distribution and reduces its concentration in the aqueous phase, thereby affecting its transport and the rate of degradation processes like hydrolysis and biodegradation. In wastewater treatment plants, a high removal rate of 92-97% is achieved, primarily through adsorption to activated sludge. vulcanchem.com

Analytical Methodologies for Ditridecyl Sebacate Characterization in Complex Matrices

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, GPC)

Chromatographic methods are fundamental for isolating ditridecyl sebacate (B1225510) from other components in a mixture and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile compounds like ditridecyl sebacate. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

A common application of GC-MS is the determination of sebacate esters, including this compound, that may migrate from food contact materials into food simulants. xml-journal.net Methodologies have been established to quantify these esters in various simulants such as water, acetic acid solutions, ethanol (B145695) solutions, and olive oil. xml-journal.net For instance, a method for analyzing four sebacic acid esters demonstrated good performance with correlation coefficients (r²) greater than 0.995 and detection limits in the range of 0.1-0.2 mg/kg. xml-journal.net The sample preparation for GC-MS analysis often involves extraction with a suitable solvent like n-hexane or acetonitrile, followed by purification if necessary. xml-journal.netresearchgate.net

Key Parameters for GC-MS Analysis of Sebacate Esters:

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5 MS capillary column (30m x 0.25mm i.d., 0.25µm film thickness) pjps.pk |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min pjps.pk |

| Injection Mode | Split or splitless, depending on the concentration of the analyte pjps.pkuspnf.com |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 280-300°C pjps.pk |

| Ionization Mode | Electron Ionization (EI) at 70 eV pjps.pk |

| Mass Analyzer | Quadrupole or Ion Trap researchgate.netpjps.pk |

This table is interactive. Users can sort and filter the data.

Gel Permeation Chromatography (GPC): Also known as size exclusion chromatography (SEC), GPC separates molecules based on their size or hydrodynamic volume. chromatographyonline.comnih.gov This technique is particularly useful for analyzing polymers and can be applied to study the degradation products of esters like this compound, which may form higher molecular weight species through oxidation. capes.gov.br GPC can effectively separate these polymeric products, allowing for subsequent analysis by spectroscopic methods. capes.gov.br The choice of solvent and column is critical for achieving good separation in GPC. chromatographyonline.comlcms.cz

Spectroscopic Approaches for Structural Elucidation and Purity Assessment (e.g., NMR, FTIR)

Spectroscopic techniques provide detailed information about the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR spectra would show characteristic signals for the different types of protons in the tridecyl chains and the sebacic acid backbone. Similarly, ¹³C NMR provides information on the carbon framework of the molecule. nih.govresearchgate.net These techniques are invaluable for confirming the identity of the compound and for detecting impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically appearing in the region of 1720-1740 cm⁻¹. vulcanchem.com Other characteristic peaks include those for C-H stretching and bending vibrations of the long alkyl chains. vulcanchem.com FTIR can be used for rapid identification and quality control of this compound. nasa.gov

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester carbonyl) stretch | 1720-1740 |

| C-H (alkyl) stretch | 2850-2960 |

| C-H (alkyl) bend | 1375-1465 |

| C-O (ester) stretch | 1150-1250 |

This table is interactive. Users can sort and filter the data.

Advanced Thermal Analysis for Formulation Stability (e.g., TGA, DSC)

Thermal analysis techniques are employed to evaluate the stability of this compound and its formulations at different temperatures. uomustansiriyah.edu.iqlibretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. mooreanalytical.com It is used to determine the thermal stability and decomposition temperature of this compound. A high decomposition temperature (typically above 250°C) indicates good thermal stability, which is an important property for applications involving high temperatures. vulcanchem.com TGA can also be used to quantify the composition of blends and to identify the presence of volatile components. uomustansiriyah.edu.iq

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. mooreanalytical.com This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. vub.bebiomedres.us For this compound, DSC can provide information on its physical state at different temperatures and its compatibility with other components in a blend. Changes in the thermal transitions of a blend compared to the individual components can indicate interactions between them. biomedres.us

Microscopic and Imaging Techniques for Morphological Analysis of this compound in Blends

Microscopic techniques are essential for visualizing the morphology of this compound when it is incorporated into blends, such as with polymers.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a sample. In the context of this compound blends, SEM can be used to examine the dispersion of the plasticizer within the polymer matrix and to identify any phase separation or aggregation. westminster.ac.uk This information is critical for understanding the mechanical and physical properties of the blend.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It can be used to study the surface topography and phase distribution of this compound blends at the nanoscale.

The selection of the appropriate analytical methodology depends on the specific information required, the nature of the matrix, and the concentration of this compound. A combination of these techniques often provides a comprehensive characterization of the compound and its behavior in complex formulations.

Research Applications and Advanced Material Systems Utilizing Ditridecyl Sebacate

Development of Next-Generation Polymer Composites with Enhanced Performance

Polymer composites are materials in which a polymer matrix is reinforced with fibers or other materials to enhance its properties. researchgate.net The performance of these composites is highly dependent on the properties of their constituent materials and the manufacturing process. researchgate.net Ditridecyl sebacate (B1225510) is being investigated as a functional additive in polymer composites to improve their performance characteristics.

Research indicates that the addition of sebacate esters can enhance the flexibility and durability of polymer composites. nayakem.com For instance, in the context of fiber-reinforced polymers, the incorporation of plasticizers like ditridecyl sebacate can improve the damping properties and impact resistance of the material. researchgate.net This is particularly beneficial in applications where the composite is subjected to dynamic loads or harsh environmental conditions. numberanalytics.com

The development of advanced polymer composites also involves the use of novel manufacturing techniques, such as additive manufacturing, which allows for the creation of complex geometries and structures. mdpi.com In this context, this compound can be used to modify the rheological properties of the polymer matrix, making it more suitable for processing through techniques like extrusion. mdpi.comnextgenpolymerics.com

Furthermore, research into high-performance polymer nanocomposites is exploring the use of various additives to enhance fire safety and other material properties. imdea.org While specific research on this compound in this area is ongoing, its thermal stability suggests potential benefits in developing fire-retardant polymer systems. vulcanchem.com

Integration into High-Performance Lubricant Formulations

This compound is recognized for its excellent lubricating properties, making it a key component in high-performance lubricant formulations. researchgate.netgoogle.com Its high thermal stability and low volatility are particularly advantageous in applications involving high temperatures and extreme pressures. vulcanchem.comgoogle.com

Studies have shown that the addition of dicarboxylic acid esters, such as didecyl sebacate, to polyalphaolefin-based oils can significantly improve their lubricating properties. researchgate.net These esters can reduce the pour point and low-temperature viscosity of the oil, while increasing the viscosity index and improving lubricity. researchgate.net

In the formulation of high-temperature greases, diesters like di(tridecyl) sebacate have been shown to perform well at temperatures up to 150°C. google.com However, at higher temperatures, they can become too volatile. google.com To address this, research is focused on developing grease compositions with improved thermal and oxidative stability, where this compound can play a role as part of a broader additive system. google.com

The table below summarizes the effects of adding dicarboxylic acid esters to lubricating oils, based on research findings. researchgate.net

| Property | Effect of Dicarboxylic Acid Ester Addition |

| Pour Point | Reduced |

| Low-Temperature Viscosity | Reduced |

| Viscosity Index | Increased |

| Lubricity | Improved |

Role in Specialized Coating and Film Technologies

This compound is utilized in the development of specialized coatings and films, where its properties as a plasticizer and film-forming agent are highly valued. nayakem.comjustia.com Its ability to improve the flexibility and durability of coatings makes it suitable for a variety of applications, from industrial coatings to protective films. nayakem.com

In the context of polyolefin film compositions, additives are used to impart specific properties such as anti-fogging. google.com While direct references to this compound in this specific application are limited, the use of related sebacate esters in film technologies is well-documented. nayakem.com For example, dibutyl sebacate is used as a plasticizer in film coatings for pharmaceutical tablets. drug-dev.com

The development of advanced coatings often involves the use of polymers like ethylcellulose, which can be applied as a solution or a dry powder. drug-dev.com In such systems, plasticizers are essential for achieving the desired film properties. The choice of plasticizer can significantly impact the film's flexibility, adhesion, and controlled-release characteristics. drug-dev.com

Furthermore, research into shatterproofing members with hardenable pressure-sensitive adhesive layers has explored the use of various plasticizers, including sebacates, to improve the peel strength of the coating film. epo.org

Potential in Advanced Functional Materials (e.g., for specific environmental conditions)

The unique properties of this compound make it a promising candidate for use in advanced functional materials designed for specific and often harsh environmental conditions. ansto.gov.aunumberanalytics.com These materials are critical in industries such as aerospace, nuclear energy, and electronics, where components are exposed to extreme temperatures, radiation, and corrosive substances. ansto.gov.auazonano.com

One area of potential is in the development of materials for thermal management. rsc.org The high thermal stability of this compound could be beneficial in the formulation of phase change materials or thermal interface materials, where efficient heat dissipation is crucial. vulcanchem.comrsc.org

In the field of electronics, there is a need for materials that can withstand the harsh conditions of manufacturing and operation. azonano.com this compound's properties could be leveraged in the development of encapsulants or coatings for electronic components, providing protection against moisture and thermal stress.

Furthermore, the development of materials for extreme environments often involves the use of composites and advanced polymers. ansto.gov.au As discussed in section 7.1, this compound can be used to enhance the performance of polymer composites, which are increasingly being used in demanding applications. researchgate.net

The table below highlights some of the challenging in-service environmental conditions where advanced materials are required. ansto.gov.au

| Environmental Condition | Industry Application |

| High Temperature | Aerospace, Nuclear Energy |

| Corrosion/Oxidation | Chemical Processing, Marine |

| High-Energy Particle Radiation | Nuclear Energy, Space Exploration |

| Gamma Irradiation | Medical Sterilization, Nuclear Energy |

Comparative Research on Ditridecyl Sebacate and Analogous Esters

Structure-Property-Performance Relationships of Long-Chain Sebacates

Sebacate (B1225510) esters are diesters of sebacic acid, a ten-carbon dicarboxylic acid. nayakem.comnih.gov The properties of these esters are significantly influenced by the structure and size of the alcohol groups attached to the sebacic acid backbone. insightsociety.orgresearchgate.net

Influence of Alkyl Chain Length: The length of the alkyl chain (from the alcohol) in di-n-alkyl sebacates has a direct impact on their physical properties. As the molecular weight increases with longer alkyl chains, properties such as volatility decrease, and viscosity tends to increase. lookchem.com For instance, moving from a shorter-chain sebacate like Dibutyl Sebacate (DBS) to a longer-chain one like Ditridecyl Sebacate (DTDS) results in significantly lower volatility. sci-hub.semst.dk This makes higher molecular weight sebacates like DTDS suitable for high-temperature applications where plasticizer retention is crucial, such as in automotive interiors and wire and cable insulation. sci-hub.sewikipedia.org

Influence of Branching: Branching in the alcohol moiety has a profound effect on low-temperature performance. insightsociety.orgresearchgate.net Linear alkyl chains, found in esters like di-n-octyl sebacate, can align and crystallize more easily at low temperatures, leading to higher pour points and poor flexibility. insightsociety.orgresearchgate.net In contrast, branched alcohol chains, such as the 2-ethylhexyl group in Di(2-ethylhexyl) sebacate (DOS), introduce steric hindrance that disrupts this alignment. insightsociety.orghallstarindustrial.com This results in significantly lower pour points and superior low-temperature flexibility, a critical attribute for applications in cold environments. insightsociety.orgresearchgate.nethallstarindustrial.com For example, Di-2-ethylhexanol sebacate (D2EHS) exhibits a pour point as low as -60°C, whereas the linear Dioctyl sebacate (DOS) has a much higher pour point of 15°C. researchgate.net

Plasticizing Efficiency: Plasticizing efficiency is related to how effectively a plasticizer can soften a polymer. Generally, lower molecular weight plasticizers are more efficient solvents for polymers like PVC and can achieve a target softness with less material. sci-hub.se However, this often comes at the cost of higher volatility and migration. sci-hub.senih.gov While the very high molecular weight of this compound may result in slightly lower plasticizing efficiency compared to shorter-chain esters, this is offset by its excellent permanence (low volatility and migration resistance). sci-hub.se

| Property | Dibutyl Sebacate (DBS) | Di(2-ethylhexyl) Sebacate (DOS) | This compound (DTDS) | Key Structural Influence |

|---|---|---|---|---|

| Molecular Weight | Low | Medium | High | Increasing chain length leads to higher molecular weight and lower volatility. sci-hub.semst.dk |

| Volatility | High | Low | Very Low | |

| Low-Temp. Flexibility | Good | Excellent | Good | Branching in the alcohol (like 2-ethylhexyl) significantly improves low-temperature properties. insightsociety.orgresearchgate.nethallstarindustrial.com |

| Plasticizing Efficiency | High | High | Moderate | Efficiency tends to decrease as molecular weight increases. sci-hub.se |

Differentiation from Phthalate (B1215562) and Adipate (B1204190) Plasticizers in Specific Applications

This compound and other sebacates are often categorized as specialty, high-performance plasticizers, distinguishing them from general-purpose phthalates and adipates. jinlichemical.comkinampark.com

Versus Phthalates (e.g., DEHP, DINP, DTDP): Phthalates like Dioctyl Phthalate (DOP/DEHP) have historically been the industry standard due to their low cost and good all-around properties. jinlichemical.com However, sebacates offer distinct advantages, particularly in low-temperature performance. hallstarindustrial.com The linear backbone of sebacic acid imparts greater flexibility at cold temperatures compared to the rigid benzene (B151609) ring structure of phthalates. hallstarindustrial.comhallstarindustrial.com

In applications like PVC films for frozen food packaging or automotive interiors, materials must remain flexible and resist cracking in the cold. Sebacates like DOS and DTDS excel here, outperforming even high molecular weight phthalates. nayakem.com While very high molecular weight phthalates like Diisotridecyl Phthalate (DTDP) offer the low volatility required for high-temperature wire insulation, sebacates provide a better balance of low volatility and superior cold-flex performance. sci-hub.sewikipedia.org Furthermore, there is a significant regulatory trend away from certain phthalates due to health and environmental concerns, driving the adoption of alternatives like sebacates in sensitive applications. jinlichemical.comroyalsocietypublishing.orgnih.gov

Versus Adipates (e.g., DOA, DINA): Adipate esters, such as Di(2-ethylhexyl) adipate (DOA), are also known for their excellent low-temperature properties. jinlichemical.comkinampark.comsci-hub.se They are often used to improve the cold-flex performance of PVC compounds. kinampark.com The primary differentiator for sebacates like DTDS when compared to adipates is their lower volatility. kinampark.com Adipates, having a lower molecular weight, tend to be more volatile and less permanent, making them less suitable for applications involving high temperatures where plasticizer loss over time can lead to material stiffening and failure. kinampark.comhallstarindustrial.com Therefore, in a demanding application like high-temperature automotive cable sheathing that also requires cold-start flexibility, a high molecular weight sebacate would be preferred over an adipate. kinampark.comkinampark.com

| Plasticizer Type | Key Advantage | Key Limitation | Ideal Application Example |

|---|---|---|---|

| This compound (DTDS) | Excellent low-temperature flexibility combined with very low volatility (high permanence). sci-hub.sekinampark.com | Higher cost compared to general-purpose types. | High-temperature wire & cable insulation requiring cold-flex properties. |

| Phthalates (e.g., DEHP, DINP) | Low cost, good general performance, high compatibility. jinlichemical.com | Poor low-temperature flexibility compared to sebacates; regulatory scrutiny. hallstarindustrial.comroyalsocietypublishing.org | General-purpose flexible PVC products (where regulations permit). |

| Adipates (e.g., DOA) | Excellent low-temperature flexibility. jinlichemical.comsci-hub.se | Higher volatility and lower permanence than sebacates. kinampark.comhallstarindustrial.com | Refrigeration gaskets, films for cold climates. |

Synergistic Effects in Blends with Other Additives

In industrial formulations, plasticizers are rarely used in isolation. This compound can be blended with other additives to achieve a tailored balance of performance and cost.

Future Directions and Emerging Research Avenues for Ditridecyl Sebacate

Computational Chemistry and Molecular Modeling of Ditridecyl Sebacate (B1225510) Interactions

Computational chemistry and molecular modeling have emerged as powerful tools for predicting and understanding the behavior of plasticizers like ditridecyl sebacate at a molecular level. kallipos.gr These methods offer the potential to accelerate the design of new materials and formulations by simulating the complex interactions between the plasticizer and polymer matrices. mit.edu

Research in this area focuses on predicting key performance metrics, including the compatibility between the plasticizer and the polymer, the efficiency of the plasticization process, and the mobility of the plasticizer within the polymer matrix. scispace.com By simulating these aspects, researchers can screen potential plasticizer candidates and optimize formulations with greater speed and less experimental overhead. mit.edu Molecular dynamics simulations, for instance, can generate realistic models of plasticized polymers, such as polyvinyl chloride (PVC), to study the effects of different plasticizer structures on the material's properties. scispace.com

A key area of investigation involves understanding how specific molecular design parameters of the plasticizer influence its performance. scispace.com For diesters like this compound, these parameters include the length and branching of the alkyl chains. scispace.comhallstarindustrial.com Computational models can elucidate how these structural features affect the glass transition temperature (Tg) of the polymer, which is a critical measure of plasticizer efficiency. hallstarindustrial.com For example, simulations have shown that linear alkyl chains, like those in this compound, are generally more migratory but can provide better low-temperature properties compared to branched chains. hallstarindustrial.com

These computational approaches provide a foundational understanding that can guide the synthesis of next-generation plasticizers with tailored properties for specific applications. scispace.com

Table 1: Predicted Effects of Plasticizer Molecular Design Parameters from Computational Modeling

| Molecular Design Parameter | Predicted Performance Effect | Rationale |

| Linear Alkyl Chains | Higher mobility/migration, improved low-temperature flexibility. hallstarindustrial.com | Linear chains have fewer steric hindrances, allowing for greater movement within the polymer matrix. hallstarindustrial.com |

| Branched Alkyl Chains | Lower mobility/migration, reduced low-temperature performance. hallstarindustrial.com | Branching increases entanglement with polymer chains, restricting movement. hallstarindustrial.com |

| Higher Molecular Weight | Greater permanence, lower volatility. hallstarindustrial.com | Larger molecules have reduced mobility and are more difficult to remove from the polymer matrix. hallstarindustrial.com |

| Polar Functional Groups | Enhanced compatibility with polar polymers (e.g., Nitrile Rubber). hallstarindustrial.com | Polar-polar interactions between the plasticizer and polymer improve miscibility. |

Sustainable Production and Circular Economy Aspects

The shift towards a sustainable, circular economy has spurred research into greener manufacturing processes for chemicals like this compound. moeveglobal.comieabioenergy.com A primary focus is the utilization of renewable feedstocks and the development of environmentally benign synthesis methods. mdpi.com

A significant advancement in sustainable production is the use of bio-based raw materials. nayakem.com Sebacic acid, the dicarboxylic acid precursor to this compound, is commonly produced from castor oil, a renewable resource. nayakem.com This bio-based origin provides a more sustainable alternative to petroleum-derived chemicals. cefic.org Further research is exploring the enzymatic synthesis of sebacate esters, which offers a greener alternative to traditional acid-catalyzed esterification. vulcanchem.com For example, studies have shown that enzymes like Candida antarctica lipase (B570770) can effectively catalyze the esterification of sebacic acid, achieving high yields under mild reaction conditions (e.g., 88% yield at 50°C). vulcanchem.com This enzymatic route avoids the use of harsh acid catalysts and high temperatures, reducing energy consumption and waste generation. researchgate.net

In the context of a circular economy, which emphasizes resource efficiency and waste minimization, the recycling of plasticized materials is a critical area of research. europa.eucefic.org One emerging technique is the use of supercritical CO2 extraction to recover plasticizers from plastic waste. vulcanchem.com Research has demonstrated that this method can achieve high recovery rates (e.g., 85%) for certain plasticizers, allowing them to be potentially reused in new products. vulcanchem.com The development of such chemical recycling technologies is essential for closing the loop on plastic materials and reducing their environmental impact. cefic.org These approaches align with the broader goals of creating a circular, non-fossil-based economy by incorporating recycled and renewable materials back into the production cycle. moeveglobal.com

Table 2: Research Findings in Sustainable Production and Circularity of Sebacates

| Research Area | Key Finding | Reference |

| Bio-based Production | Enzymatic synthesis using Candida antarctica lipase achieved an 88% yield for a sebacate ester at 50°C. | vulcanchem.com |

| Renewable Feedstock | Sebacic acid, a key precursor, is derived from castor oil, a renewable bio-based material. | nayakem.com |

| Plasticizer Recycling | Supercritical CO2 extraction demonstrated the ability to recover 85% of the plasticizer from plastic waste. | vulcanchem.com |

Advanced Characterization Techniques for In-Situ Analysis of this compound Behavior

To fully understand and optimize the function of this compound in materials, advanced characterization techniques are being employed for in-situ analysis. researchgate.net These methods allow researchers to observe the dynamic behavior of the plasticizer within a material under real-world conditions, such as during processing or aging. researchgate.net This provides crucial insights into degradation mechanisms, mobility, and interactions with the polymer matrix that are not accessible through conventional static measurements. researchgate.net

Spectroscopic techniques are central to this field of research. researchgate.net For instance, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to study the oxidative degradation of similar diester lubricants, identifying the chemical byproducts formed during the process. researchgate.net This information is vital for understanding the long-term stability of the material.

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are used to measure critical properties like the glass transition temperature (Tg), melting point, and heat capacity, which reveal the effect of the plasticizer on the polymer's thermal behavior. numberanalytics.com Techniques like these can be performed under controlled temperature programs to simulate aging and degradation processes. researchgate.net

Rheological analysis provides information on the flow properties of the material, such as viscosity and viscoelasticity. fastformulator.com Advanced rheometry can be used to characterize how this compound modifies the processability and mechanical response of a polymer, which is critical for applications in lubricants and plastics. fastformulator.com Furthermore, techniques like Diffusing Wave Spectroscopy (DWS) can probe the microstructure and stability of complex formulations like emulsions and gels in-situ. fastformulator.com

By combining these advanced techniques, a more complete picture of this compound's behavior can be developed, leading to the design of more durable and reliable materials. epfl.chaijr.org

Table 3: Advanced Characterization Techniques for In-Situ Analysis

| Technique | Information Obtained | Application to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of chemical composition and degradation products. researchgate.net | Analyzing the byproducts of thermal or oxidative degradation to understand stability. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions (e.g., glass transition temperature, melting point). numberanalytics.com | Determining the plasticizing efficiency and effect on the polymer's thermal properties. numberanalytics.com |

| Advanced Rheometry | Characterization of flow properties like viscosity, yield stress, and viscoelasticity. fastformulator.com | Assessing the impact on material processability and mechanical performance in lubricant and polymer applications. fastformulator.com |

| X-ray Diffraction (XRD) | Determination of crystal structures and phase identification. numberanalytics.com | Analyzing changes in the crystallinity of a polymer matrix upon addition of the plasticizer. |

| Small-Angle Neutron Scattering (SANS) | Characterization of morphology and organization at the nanoscale. epfl.ch | Studying the distribution and aggregation of plasticizer molecules within the polymer matrix. epfl.ch |

Q & A

Basic Research Questions

Q. How to design an in vitro study to assess the biodegradation kinetics of ditridecyl sebacate in environmental matrices?

- Methodological Answer : Use microbial cultures isolated from environmental samples (e.g., soil or water) and monitor degradation via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Include controls for abiotic degradation. Reference studies on branched plasticizers like bis(2-ethylhexyl) sebacate, which show slow biodegradation due to structural resistance . Optimize carbon source availability and measure half-life under varying pH and temperature conditions.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of synthesized this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for ester group confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and HPLC for purity assessment. Compare retention times with commercial standards. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in developmental toxicity studies of this compound?

- Methodological Answer : Apply logistic regression to model non-linear dose-response curves, accounting for covariates like animal weight and litter size. Use Kaplan-Meier survival analysis for offspring viability data. Reference NOAEL (No Observed Adverse Effect Level) determinations from studies on analogous esters, where maternal toxicity thresholds (e.g., 2000 mg/kg/day) were established via repeated-dose experiments .

Advanced Research Questions

Q. How to reconcile discrepancies in reported NOAEL values for this compound across toxicological studies?

- Methodological Answer : Conduct meta-analysis to evaluate study variables such as exposure duration (acute vs. chronic), species-specific metabolism (e.g., Sprague-Dawley rats vs. humans), and route of administration (dermal vs. oral). Address confounding factors like impurities in test substances or differences in experimental protocols . Validate findings using benchmark dose (BMD) modeling for improved risk assessment.

Q. How to employ QSAR models to predict untested toxicological endpoints for this compound when experimental data is limited?

- Methodological Answer : Use the OECD QSAR Toolbox to identify structural alerts and read-across data from analogs like dibutyl sebacate or diisopropyl sebacate. Validate predictions with in vitro assays (e.g., skin sensitization via KeratinoSens™). The U.S. EPA applied this approach to infer low neurotoxicity concern for dibutyl sebacate, highlighting its utility for data-poor substances .

Q. How to design a longitudinal study to assess the environmental persistence of this compound in aquatic ecosystems?

- Methodological Answer : Simulate aquatic environments using microcosms with sediment-water interfaces. Measure partition coefficients (log Kow) and bioaccumulation potential in fish models. Track degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reference biodegradation studies on structurally similar esters, which show persistence due to branched alkyl chains .

Methodological Considerations for Data Contradictions

Q. How to address conflicting results on the reproductive toxicity of this compound in rodent models?

- Methodological Answer : Compare experimental designs, such as dosing regimes (bolus vs. dietary administration) and endpoints (e.g., sperm morphology vs. litter size). For example, ditridecyl adipate showed no sperm abnormalities at 2000 mg/kg/day, while dibutyl sebacate exhibited no reproductive effects at 0.5 mg/kg in feed . Use factorial ANOVA to isolate variables contributing to discrepancies.

Q. What methodological considerations are critical when extrapolating pharmacokinetic data from sebacic acid salts to this compound esters in human metabolic studies?

- Methodological Answer : Account for esterase-mediated hydrolysis rates, which influence tissue distribution. In human trials, sebacic acid disodium salt exhibited rapid elimination (t1/2 = 0.34 hours) and renal clearance (19.22 L/h). For this compound, validate hydrolysis kinetics using ex vivo liver microsomes and adjust compartmental models for lipophilicity-driven tissue retention .

Tables for Key Data Comparison

| Endpoint | Ditridecyl Adipate | Dibutyl Sebacate | Methodological Notes |

|---|---|---|---|

| Developmental NOAEL | 800 mg/kg/day | 0.5 mg/kg (dietary) | Route-specific absorption impacts toxicity thresholds. |

| Reproductive Effects | No sperm anomalies | No litter size reduction | Confounders: Diet composition, exposure duration. |

| Biodegradation Potential | Slow (branched structure) | Not reported | Use OECD 301F for standardized assessment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.